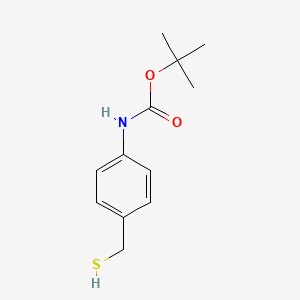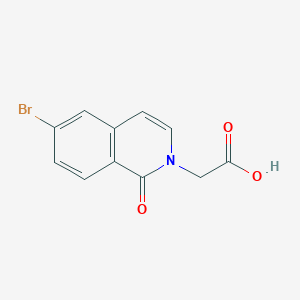
2-Bromo-3-(difluoromethyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid is a fluorinated heterocyclic compound with the molecular formula C7H4BrF2NO2 and a molecular weight of 252.01 g/mol . This compound is characterized by the presence of a bromine atom, a difluoromethyl group, and a carboxylic acid group attached to a pyridine ring. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the regioselective deprotonation at the C-3 position of a pyridine derivative using a strong base such as lithium diisopropylamide (LDA), followed by trapping with carbon dioxide to form the corresponding carboxylic acid . Another approach involves the use of palladium-catalyzed coupling reactions, such as Suzuki coupling, to introduce the difluoromethyl group and the bromine atom onto the pyridine ring .
Industrial Production Methods
Industrial production of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives, while reduction reactions can convert the carboxylic acid to alcohols or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as LDA, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, leading to increased potency and selectivity. The bromine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-(difluoromethyl)pyridine: Similar in structure but lacks the carboxylic acid group.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
2-Bromo-3-(difluoromethyl)pyridine-4-carboxylic acid is unique due to the combination of the bromine atom, difluoromethyl group, and carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H4BrF2NO2 |
|---|---|
Molekulargewicht |
252.01 g/mol |
IUPAC-Name |
2-bromo-3-(difluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-5-4(6(9)10)3(7(12)13)1-2-11-5/h1-2,6H,(H,12,13) |
InChI-Schlüssel |
ATKFEIGADGWFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)

![2-{3-[4-(Furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydroquinazolin-4-one](/img/structure/B13583186.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)



![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
